molecular formula BF4- B081430 Tetrafluoroborate CAS No. 14874-70-5

Tetrafluoroborate

Cat. No. B081430
CAS RN: 14874-70-5
M. Wt: 86.81 g/mol
InChI Key: ODGCEQLVLXJUCC-UHFFFAOYSA-N
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Patent
US04892944

Procedure details

By following the same procedure (2nd step) of Example 1 except that 10.0 g of N,N-dimethylpyrrolidinium methyl carbonate thus obtained and 12.9 g of an aqueous solution of 42% HBF4 were used, 10.1 g (yield of 92.4% to N-methylpyrrolidine) of high-pure dimthylpyrrolidinium tetrafluoroborate was obtained.
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(=O)[O-].[CH3:6][N+:7]1(C)[CH2:11][CH2:10][CH2:9][CH2:8]1.[H+].[B-:14]([F:18])([F:17])([F:16])[F:15]>>[CH3:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[F:15][B-:14]([F:18])([F:17])[F:16] |f:0.1,2.3|

Inputs

Step One
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
Type
reactant
Smiles
COC([O-])=O.C[N+]1(CCCC1)C
Step Two
Name
aqueous solution
Quantity
12.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained

Outcomes

Product
Name
Type
product
Smiles
CN1CCCC1
Name
Type
product
Smiles
F[B-](F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04892944

Procedure details

By following the same procedure (2nd step) of Example 1 except that 10.0 g of N,N-dimethylpyrrolidinium methyl carbonate thus obtained and 12.9 g of an aqueous solution of 42% HBF4 were used, 10.1 g (yield of 92.4% to N-methylpyrrolidine) of high-pure dimthylpyrrolidinium tetrafluoroborate was obtained.
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(=O)[O-].[CH3:6][N+:7]1(C)[CH2:11][CH2:10][CH2:9][CH2:8]1.[H+].[B-:14]([F:18])([F:17])([F:16])[F:15]>>[CH3:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[F:15][B-:14]([F:18])([F:17])[F:16] |f:0.1,2.3|

Inputs

Step One
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
Type
reactant
Smiles
COC([O-])=O.C[N+]1(CCCC1)C
Step Two
Name
aqueous solution
Quantity
12.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained

Outcomes

Product
Name
Type
product
Smiles
CN1CCCC1
Name
Type
product
Smiles
F[B-](F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.